molecular formula C14H19NO3 B7515059 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B7515059
M. Wt: 249.30 g/mol
InChI Key: MUVVCSSTAIIPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical agent. HPE belongs to the class of compounds known as piperidines, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been found to interact with various proteins such as Bcl-2, caspase-3, and p53, which are involved in apoptosis.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and modulating immune responses. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its potential as a pharmaceutical agent for the treatment of various diseases. 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is also relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of various diseases. Another direction is to explore its interactions with various proteins and signaling pathways to better understand its mechanism of action. Additionally, the development of analogs of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone with improved solubility and bioavailability may also be a future direction of research.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a chemical compound with potential applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential as a pharmaceutical agent.

Synthesis Methods

The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxypiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone.

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-6-4-11(5-7-13)9-14(17)15-8-2-3-12(16)10-15/h4-7,12,16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVCSSTAIIPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

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